molecular formula C21H28N4O5S B6530586 2-(4-ethoxyphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946201-77-0

2-(4-ethoxyphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B6530586
CAS No.: 946201-77-0
M. Wt: 448.5 g/mol
InChI Key: FEBIQLMGWBDJBZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring:

  • A sulfonamide bridge connecting the acetamide moiety to a piperazine ring, which is substituted with a pyridin-2-yl group. The sulfonamide group enhances solubility and may influence binding affinity to biological targets .

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5S/c1-2-29-18-6-8-19(9-7-18)30-17-21(26)23-11-16-31(27,28)25-14-12-24(13-15-25)20-5-3-4-10-22-20/h3-10H,2,11-17H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBIQLMGWBDJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H24N4O4SC_{19}H_{24}N_{4}O_{4}S and has a complex structure featuring a piperazine ring and a sulfonamide group, which are known to influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Serotonin Receptors : The piperazine moiety suggests potential activity at serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders.
  • Tyrosinase Inhibition : Similar compounds have shown inhibitory effects on tyrosinase, an enzyme crucial in melanin production, indicating potential applications in skin depigmentation therapies.

In Vitro Studies

Research has indicated that the compound exhibits significant biological activity through various assays:

  • Tyrosinase Inhibition : In studies measuring tyrosinase activity, the compound demonstrated IC50 values comparable to established inhibitors. For example, compounds structurally related to this one showed potent inhibition of tyrosinase in B16F10 melanoma cells, suggesting potential use in treating hyperpigmentation disorders .
CompoundIC50 (µM)Reference
This compoundTBDCurrent Study
Kojic Acid25

Case Studies

  • Antimelanogenic Effects : A study involving structurally similar compounds highlighted their efficacy in reducing melanin synthesis without cytotoxicity in B16F10 cells. This suggests that our compound may share similar properties .
  • Serotonin Modulation : A case study on related piperazine compounds indicated their ability to modulate serotonin levels in animal models, which could translate to therapeutic effects in human anxiety disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Differences Molecular Weight (g/mol) Pharmacological Relevance References
2-(4-Ethoxyphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide (Target) Baseline structure with ethoxyphenoxy and pyridinyl-piperazine-sulfonamide groups ~503.6 Hypothesized adenosine A2AR or kinase modulation
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methoxyphenoxy)acetamide Replaces ethoxyphenoxy with 3-methoxyphenoxy; dimethylaminophenyl instead of pyridinyl ~519.6 Serotonin/dopamine receptor modulation (e.g., antipsychotic potential)
N-Isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide Pyrimidine-pyridinamine core instead of ethoxyphenoxy; isopropyl substitution ~504.6 Kinase inhibition (e.g., Bcr-Abl or EGFR targets)
2-[(4-Ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide Triazole-thioether linker replaces sulfonamide; biphenyl substitution ~456.5 Antibacterial/antifungal activity (common in sulfanyl-acetamide derivatives)

Physicochemical Properties

  • Lipophilicity: The target compound’s 4-ethoxyphenoxy group increases logP compared to analogues with smaller substituents (e.g., 3-methoxyphenoxy in ).
  • Solubility : The sulfonamide bridge enhances aqueous solubility relative to thioether-linked analogues (e.g., ).
  • Hydrogen Bonding: The pyridinyl-piperazine and sulfonamide groups provide multiple H-bond acceptors, improving target engagement compared to non-sulfonamide derivatives .

Pharmacological Activity

  • Adenosine A2A Receptor Selectivity: The pyridin-2-yl-piperazine motif is critical for A2AR binding affinity, as seen in fluorescent ligands like Compound 13 (), which shares this pharmacophore .
  • Kinase Inhibition: Analogues with pyrimidine cores (e.g., ) show stronger kinase inhibition than the target compound, suggesting the ethoxyphenoxy group may reduce kinase affinity.
  • Antimicrobial Activity : Sulfanyl-acetamide derivatives (e.g., ) exhibit broader antimicrobial spectra due to thioether reactivity, absent in the sulfonamide-based target.

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